molecular formula C3H6O3 B145831 3-Hydroxypropionic acid CAS No. 503-66-2

3-Hydroxypropionic acid

Cat. No.: B145831
CAS No.: 503-66-2
M. Wt: 90.08 g/mol
InChI Key: ALRHLSYJTWAHJZ-UHFFFAOYSA-N
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Description

Hydracrylic acid, also known as 3-hydroxypropionic acid, is a beta hydroxy acid with the chemical formula C₃H₆O₃. It is a carboxylic acid with a hydroxyl group on the third carbon atom. This compound is an acidic, viscous liquid that is very soluble in water, ethanol, and diethyl ether . It is used in various industrial applications and has potential as a bio-derived precursor to acrylic acid .

Biochemical Analysis

Biochemical Properties

3-Hydroxypropionic acid plays a significant role in biochemical reactions. It participates in autotrophic carbon dioxide (CO2) assimilation pathways . It interacts with enzymes such as coenzyme B12-dependent glycerol dehydratase (GDHt) and aldehyde dehydrogenase (ALDH) . Glycerol is converted to 3-hydroxypropionaldehyde (3-HPA) by GDHt, and then 3-HPA is converted to this compound by ALDH .

Cellular Effects

This compound has various effects on cells and cellular processes. For instance, in genetically engineered Saccharomyces cerevisiae, the overexpression of certain enzymes and the regulation of dephosphorylation of hexokinase and citrate synthase enhance the cytoplasmic and mitochondrial energy metabolism, leading to an increase in this compound titer .

Molecular Mechanism

The molecular mechanism of this compound involves several biochemical pathways and key enzymes. In the biosynthesis of this compound, a novel oxaloacetate pathway was established in Saccharomyces cerevisiae by overexpressing pyruvate carboxylase, benzoylformate decarboxylase, and 3-hydroxyisobutyrate dehydrogenase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, in a 5 L bioreactor, dynamic control of dephosphorylation optimized the cytoplasmic and mitochondrial energy metabolism, resulting in a 4.2-fold increase in this compound titer .

Metabolic Pathways

This compound is involved in several metabolic pathways. For instance, in Lactobacillus reuteri, glycerol is converted into 3-hydroxypropionaldehyde (3-HPA) by coenzyme B12-dependent glycerol dehydratase (PduCDE), after which propionaldehyde dehydrogenase (PduP) catalyzes the ligation of 3-HPA to coenzyme A, yielding this compound-CoA .

Preparation Methods

Hydracrylic acid can be synthesized through several methods:

Properties

IUPAC Name

3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O3/c4-2-1-3(5)6/h4H,1-2H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALRHLSYJTWAHJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25718-95-0
Record name Poly(3-hydroxypropionate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25718-95-0
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DSSTOX Substance ID

DTXSID50198305
Record name Hydracrylic acid
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Molecular Weight

90.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Hydroxypropionic acid
Source Human Metabolome Database (HMDB)
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CAS No.

503-66-2
Record name 3-Hydroxypropionic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Hydracrylic acid
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Record name Hydracrylic acid
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Record name 3-hydroxypropionic acid
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Record name HYDRACRYLIC ACID
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Record name Hydroxypropionic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000700
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

< 25 °C
Record name Hydroxypropionic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000700
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A 2 wt % 3-hydroxypropionic acid-containing culture fluid (30 g) from which microorganisms are removed, tridecylamine (180 g), and dodecanol (20 g) were added into a 500-mL three neck flask. The flask was submerged in an oil bath and connected to a vacuum pump. The flask was heated while the solution therein was stirred. When the solution temperature reached 85° C., the vacuum pump was turned on. During the reaction, ammonium 3-hydroxypropionate was decomposed to discharge ammonia and water. These are removed by a cold trap under reduced pressure. At the same time, 3-hydroxypropionic acid produced by decomposition of ammonium 3-hydroxypropionate was extracted into an organic phase formed of tridecylamine and dodecanol. To the organic phase formed of tridecylamine and dodecanol which contains 3-hydroxypropionic acid, a ⅕ volume of water was added and mixed. The mixture was heated to 140° C. to give an aqueous solution containing 3-hydroxypropionic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 3-hydroxypropionic acid (3-HP) an attractive platform chemical?

A1: 3-HP holds significant potential as a platform chemical due to its versatility in synthesizing various valuable compounds. It serves as a key precursor for producing biodegradable polymers like poly(3-hydroxypropionate) (P-3HP), offering a sustainable alternative to conventional plastics []. Additionally, 3-HP finds applications in synthesizing acrylic acid and its derivatives, widely used in products such as diapers, plastics, and paints [].

Q2: Can microorganisms be used to produce 3-HP?

A2: Yes, microbial production of 3-HP has gained considerable attention as a green and sustainable alternative to traditional chemical synthesis. Researchers are exploring various metabolic pathways and engineering microorganisms to enhance 3-HP production efficiency []. For instance, recombinant Escherichia coli strains have been developed to produce 3-HP from glycerol, a readily available and renewable feedstock [, , ].

Q3: What are the challenges associated with microbial 3-HP production?

A3: One challenge is the toxicity of 3-HP to the microorganisms themselves. High concentrations of 3-HP can inhibit cell growth and hinder production efficiency. Researchers are investigating strategies to enhance 3-HP tolerance in microorganisms. For instance, adaptive laboratory evolution has been successfully applied to generate Saccharomyces cerevisiae strains with significantly improved tolerance to 3-HP []. Another challenge is optimizing fermentation processes and downstream separation methods to improve the overall economic viability of microbial 3-HP production.

Q4: How can wheat and sugar beet byproducts contribute to 3-HP production?

A4: Research has explored utilizing agricultural coproducts like wheat and sugar beet residues as cost-effective growth media for Lactobacillus reuteri DSM17938, a bacterium capable of converting glycerol to 3-HP. Optimizing the media composition using response surface methodology led to increased 3-HP production, showcasing the potential of these coproducts for sustainable bioproduction [].

Q5: Can 3-HP be co-produced with other valuable chemicals?

A6: Yes, co-production of 3-HP with other valuable chemicals like 1,3-propanediol (1,3-PDO) from glycerol has been proposed as a strategy to improve the economic feasibility of bioprocesses. Studies have explored utilizing Klebsiella pneumoniae strains for the co-production of 3-HP and 1,3-PDO under different oxygen conditions [, ].

Q6: Which metabolic pathways are involved in 3-HP production?

A6: Several metabolic pathways can lead to 3-HP production in microorganisms. These include:

  • Glycerol pathway: Glycerol is dehydrated to 3-hydroxypropionaldehyde, subsequently oxidized to 3-HP [, , , ].
  • Malonyl-CoA pathway: Malonyl-CoA is reduced to malonic semialdehyde and further reduced to 3-HP [, , ].
  • β-alanine pathway: β-alanine is converted to 3-HP via a series of enzymatic reactions [].

Q7: How is 3-HP production regulated in microorganisms?

A7: The regulation of 3-HP biosynthesis is complex and involves various factors, including:

  • Enzyme levels: The expression and activity of enzymes involved in 3-HP pathways are crucial for efficient production [].
  • Cofactor availability: Availability of cofactors like coenzyme B12 and NADPH is essential for optimal enzyme function [, ].
  • Metabolic flux: Directing metabolic flux towards 3-HP production by engineering specific pathways is critical [, ].

Q8: Can genetic engineering improve 3-HP production?

A8: Yes, genetic engineering strategies are widely employed to enhance 3-HP production in microorganisms:

  • Overexpressing key enzymes: Increasing the expression of enzymes involved in 3-HP pathways can boost production [, , , , ].
  • Introducing heterologous pathways: Introducing genes from other organisms can establish new or enhance existing 3-HP pathways [, , ].
  • Modifying regulatory mechanisms: Altering regulatory mechanisms can redirect metabolic flux towards 3-HP production [, ].

Q9: How can the accumulation of toxic intermediates be mitigated during 3-HP production?

A10: One example involves controlling glycerol addition during fermentation with Lactobacillus reuteri. This approach effectively reduced the accumulation of the toxic intermediate 3-hydroxypropionaldehyde (3-HPA), contributing to a higher final 3-HP concentration and improved biocatalyst performance [].

Q10: Does 3-HP itself regulate its biosynthesis?

A11: Research has identified a 3-HP inducible promoter system in Paracoccus denitrificans. This system utilizes a LysR-type transcriptional regulator and a specific DNA sequence to control gene expression in response to 3-HP levels. This finding presents an opportunity to develop biosensors and optimize 3-HP production by fine-tuning gene expression based on real-time 3-HP concentrations [].

Q11: What is the molecular formula and weight of this compound?

A11: The molecular formula of this compound is C3H6O3, and its molecular weight is 90.08 g/mol.

Q12: What are some methods for analyzing 3-HP?

A13: High-performance liquid chromatography (HPLC) is commonly used to determine 3-HP concentration in fermentation broths and other samples [, , ]. Gas chromatography coupled with mass spectrometry (GC-MS) enables the identification and quantification of 3-HP and its metabolites in various matrices [, , ].

Q13: How can 3-HP be separated and purified from fermentation broths?

A13: Various downstream processing methods can be employed for 3-HP recovery and purification, including:

  • Reactive extraction: This technique utilizes extractants like tri-n-octylamine and Aliquat 336 in n-decanol to selectively separate 3-HP from aqueous solutions [].
  • Electrodialysis: This method separates and concentrates 3-HP salts from aqueous solutions by applying an electric current across ion-exchange membranes [].
  • Crystallization: Purified 3-HP can be obtained through crystallization processes such as suspension or layer crystallization [].

Q14: What are potential applications of 3-HP beyond biodegradable plastics?

A14: Beyond its use in biodegradable plastics, 3-HP holds promise for various applications, including:

  • Synthesis of other chemicals: 3-HP can be further converted into valuable chemicals like acrylic acid, 1,3-propanediol, and malonic acid [, ].
  • Food and feed additives: 3-HP has potential applications as a food preservative and animal feed supplement [].
  • Pharmaceutical intermediates: 3-HP can be used as a building block for synthesizing pharmaceuticals and drug delivery systems [, ].

Q15: What are the future directions for 3-HP research?

A15: Future research on 3-HP will likely focus on:

  • Developing more efficient and robust microbial cell factories for 3-HP production. This includes exploring novel metabolic pathways, engineering more tolerant strains, and optimizing fermentation processes [, ].
  • Improving downstream processing technologies for cost-effective 3-HP recovery and purification. This involves optimizing existing methods and exploring new techniques like membrane separation and chromatography [, , ].
  • Expanding the range of applications for 3-HP and its derivatives. This includes exploring its use in new bio-based materials, pharmaceuticals, and other value-added products [, , ].

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